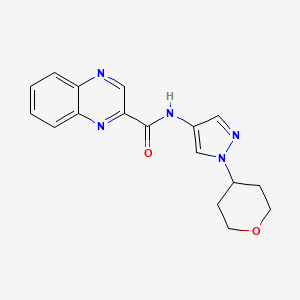
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
Modulators of Sodium Channels
This compound has been identified as a potential modulator of sodium channels . Sodium channels are biological mediators of electrical signaling and play a central role in pain sensation . Therefore, this compound could be useful in the development of new treatments for various disorders, including pain .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, such as the compound , have been studied for their anti-cancer and anti-proliferative activities . They could potentially be used in the development of new cancer treatments .
Anti-Microbial Activity
Quinoxaline derivatives have shown significant anti-microbial activity . They could potentially be used in the development of new anti-microbial drugs .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This suggests that they could be used in the development of new treatments for conditions like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential anti-tuberculosis activity . They could potentially be used in the development of new treatments for tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been studied for their potential anti-malarial activities . This suggests that they could be used in the development of new treatments for malaria .
Anti-Leishmanial Activity
Quinoxaline derivatives have shown potential anti-leishmanial activity . They could potentially be used in the development of new treatments for leishmaniasis .
Anti-HIV Activity
Quinoxaline derivatives have been studied for their potential anti-HIV activities . This suggests that they could be used in the development of new treatments for HIV .
Mechanism of Action
Target of Action
The primary targets of this compound are voltage-gated sodium channels (Navs) . Navs are biological mediators of electrical signaling as they mediate the rapid upstroke of the action potential of many excitable cell types, such as neurons, skeletal myocytes, and cardiac myocytes . Navs 1.7, 1.8, and 1.9 are primarily localized to the peripheral nervous system, while Navs 1.1, 1.2, 1.3, and 1.6 are neuronal channels found in both the central and peripheral nervous systems .
Mode of Action
The compound acts as a modulator of sodium channels . It interacts with its targets, the Navs, and inhibits their function . This inhibition disrupts the normal flow of sodium ions, which can affect the propagation of action potentials in neurons, leading to a decrease in neuronal excitability .
Biochemical Pathways
The compound’s action on Navs affects the neuronal signaling pathways . By inhibiting Navs, the compound disrupts the normal propagation of action potentials in neurons. This disruption can affect various downstream effects, including the release of neurotransmitters and the activation of other ion channels .
Result of Action
The inhibition of Navs by the compound can lead to a decrease in neuronal excitability . This can result in various molecular and cellular effects, including changes in neurotransmitter release and neuronal firing patterns . These changes can potentially be used to treat various disorders, including pain .
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(16-10-18-14-3-1-2-4-15(14)21-16)20-12-9-19-22(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMSGYRIALKDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2483030.png)
![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)


![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)
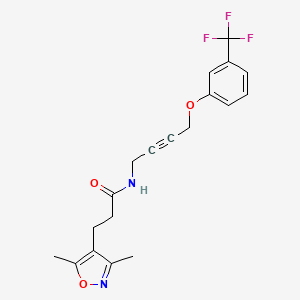

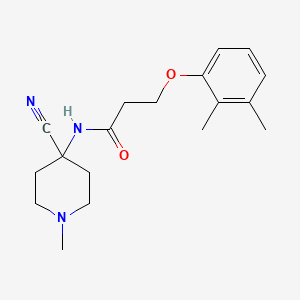
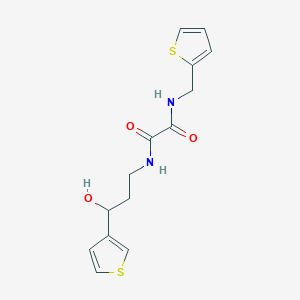
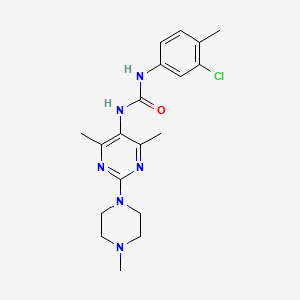
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)